1-Acetylimidazole
Overview
Description
1-Acetylimidazole is an organic compound with the chemical formula C5H6N2O. It is a derivative of imidazole, where an acetyl group is attached to the nitrogen atom. This compound is known for its moderate reactivity, relatively long half-life, and high solubility in water. It appears as a white crystalline powder and is used in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Acetylimidazole can be synthesized through the reaction of imidazole with acetic anhydride. The reaction typically takes place in the presence of a base, such as pyridine, which acts as a catalyst. The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, this compound is produced by reacting imidazole with acetic anhydride in a solvent such as dichloromethane. The reaction mixture is then filtered, and the solvent is evaporated to obtain the pure product. The process is efficient and yields a high purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-Acetylimidazole undergoes several types of chemical reactions, including:
Acylation: It acts as an acylating agent, transferring the acetyl group to other molecules.
Hydrolysis: It can be hydrolyzed in the presence of water to form imidazole and acetic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Acylation: Common reagents include alcohols and amines, and the reaction is typically carried out in the presence of a base such as pyridine.
Hydrolysis: This reaction occurs readily in aqueous solutions, especially under acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols can react with this compound under mild conditions to replace the acetyl group.
Major Products Formed
Acylation: The major products are acetylated derivatives of the nucleophiles used.
Hydrolysis: The products are imidazole and acetic acid.
Substitution: The products depend on the nucleophile used, resulting in various substituted imidazole derivatives.
Scientific Research Applications
1-Acetylimidazole has a wide range of applications in scientific research:
Chemistry: It is used as an acylating agent in organic synthesis, facilitating the formation of amides and esters.
Biology: It is employed in the chemical modification of proteins and peptides, particularly in the acetylation of tyrosine residues.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
1-Acetylimidazole exerts its effects primarily through its role as an acylating agent. The acetyl group is transferred to nucleophilic sites on target molecules, such as amino or hydroxyl groups. This transfer is facilitated by the electrophilic nature of the acetyl group, which is activated by the imidazole ring. The molecular targets include proteins, peptides, and other biomolecules, where acetylation can alter their structure and function.
Comparison with Similar Compounds
Similar Compounds
N-Benzoylimidazole: Similar to 1-Acetylimidazole but with a benzoyl group instead of an acetyl group.
N-Formylimidazole: Contains a formyl group instead of an acetyl group.
N-Carbamoylimidazole: Features a carbamoyl group in place of the acetyl group.
Uniqueness
This compound is unique due to its moderate reactivity and high solubility in water, making it suitable for a wide range of applications. Its ability to selectively acetylate tyrosine residues in proteins is particularly valuable in biochemical research.
Properties
IUPAC Name |
1-imidazol-1-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-5(8)7-3-2-6-4-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHYIVKEECZGOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062440 | |
Record name | 1H-Imidazole, 1-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2466-76-4 | |
Record name | 1-(1H-Imidazol-1-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2466-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetylimidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002466764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1-(1H-imidazol-1-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Imidazole, 1-acetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8062440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-acetylimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.798 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ACETYLIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMP8X1Y11G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of N-acetylimidazole in proteins?
A1: N-acetylimidazole primarily targets tyrosine residues in proteins, leading to O-acetylation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: Can N-acetylimidazole modify other amino acid residues besides tyrosine?
A2: Yes, although tyrosine is the primary target, N-acetylimidazole can also react with lysine residues, especially at higher concentrations or under denaturing conditions like in the presence of urea. [, , , , , , ]
Q3: Is the modification of tyrosine residues by N-acetylimidazole reversible?
A3: Yes, the O-acetylation of tyrosine residues by N-acetylimidazole is reversible. Treatment with hydroxylamine can remove the acetyl group, restoring the original tyrosine residue. [, , , , , , , , , , , ]
Q4: How does the modification of tyrosine residues by N-acetylimidazole affect protein function?
A4: The effect of tyrosine modification on protein function depends on the specific protein and the role of the modified tyrosine residues. It can lead to:
- Loss of enzymatic activity: Observed in enzymes like prostaglandin H synthase, the human placental H+ pump, the serotonin transporter, and others. This is often due to the modification of tyrosine residues directly involved in catalysis or substrate binding. [, , , , , , , , , , , , , , , , , , , , , ]
- Altered binding affinity: Observed in proteins like human growth hormone, ricin D, and the bovine prolactin receptor, resulting in decreased binding to their respective receptors or ligands. [, , , ]
- Conformational changes: Can occur, leading to altered protein stability, aggregation, or changes in protein-protein interactions, as seen in alpha-crystallin and manganese stabilizing protein. [, , , ]
Q5: How does the presence of substrates or ligands affect N-acetylimidazole’s action on proteins?
A5: The presence of substrates or ligands during N-acetylimidazole treatment can protect specific tyrosine residues involved in substrate/ligand binding from being modified. This protection can help identify functionally important tyrosine residues in the protein. [, , , , , , , ]
Q6: Can N-acetylimidazole distinguish between exposed and buried tyrosine residues in a protein?
A6: Yes, the accessibility of tyrosine residues to N-acetylimidazole depends on their location within the protein structure. Exposed tyrosine residues are modified more readily, while buried residues may require higher reagent concentrations or denaturing conditions for modification. [, , , ]
Q7: What is the molecular formula and weight of N-acetylimidazole?
A7: The molecular formula of N-acetylimidazole is C5H6N2O, and its molecular weight is 110.11 g/mol.
Q8: What are some spectroscopic techniques used to characterize N-acetylimidazole and its reaction with proteins?
A8: Several spectroscopic techniques are employed:
- UV-Vis Spectroscopy: Used to monitor the acetylation reaction, as N-acetylimidazole and acetylated tyrosine residues have characteristic absorbance changes in the UV region. [, , , , , , ]
- Fluorescence Spectroscopy: Used to study conformational changes in proteins upon modification, as tyrosine and tryptophan fluorescence can be sensitive to their environment. [, , , ]
- EPR Spectroscopy: Used to investigate the effect of N-acetylimidazole on metalloproteins, as modification can alter the metal binding site and its spectroscopic properties. []
- NMR Spectroscopy: Can be used to confirm the structure of N-acetylimidazole, monitor the reaction progress, and potentially identify the modified residues in proteins. []
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